![molecular formula C23H24F2N2O2 B11044338 1-(4-Fluorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11044338.png)
1-(4-Fluorophenyl)-3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione
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Overview
Description
3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with fluorophenethyl and fluorophenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the piperidine ring. The fluorophenethyl and fluorophenyl groups are introduced through nucleophilic substitution reactions. The final step involves the formation of the dihydropyrrole-2,5-dione ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve ambient temperatures and pressures, with some reactions requiring specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in targeting specific receptors and pathways in the body.
Pharmaceutical Research: It is used in the development of new drugs and as a reference compound in pharmacological studies.
Chemical Biology: The compound’s interactions with biological molecules are explored to understand its mechanism of action and potential biological effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets in the body. The compound binds to nuclear receptors, leading to conformational changes that regulate gene expression . This regulation can result in various biological effects, including modulation of metabolic pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Uniqueness
3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-1-(4-FLUOROPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and highlights its potential for specialized applications in medicinal and pharmaceutical research.
Properties
Molecular Formula |
C23H24F2N2O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24F2N2O2/c24-18-5-3-16(4-6-18)1-2-17-11-13-26(14-12-17)21-15-22(28)27(23(21)29)20-9-7-19(25)8-10-20/h3-10,17,21H,1-2,11-15H2 |
InChI Key |
NWLPXYSDKJPUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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